Home > Products > Screening Compounds P55872 > N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide - 2034534-59-1

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Catalog Number: EVT-2830057
CAS Number: 2034534-59-1
Molecular Formula: C18H28N4O
Molecular Weight: 316.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3r,5r,7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide

    Compound Description: This compound serves as a fundamental structure in a study focusing on synthesizing novel Mannich bases of benzimidazole derivatives and evaluating their cytotoxicity against neuroblastoma cell lines. The research explores the impact of various substituents on the benzimidazole ring and the benzylamine moiety to understand their effects on cytotoxicity. []

    Relevance: This compound shares the same adamantane-1-carboxamide core structure with (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide. The key difference lies in the substituent attached to the nitrogen atom of the carboxamide group. In this related compound, it is a benzyl group linked to a 2-phenyl-1H-benzo[d]imidazole moiety, while in the main compound, it is a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl group. This structural similarity suggests potential shared pharmacological properties or activities between the two compounds. []

(3r, 5r, 7r)-N-Benzyl-N-(((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide derivatives

    Compound Description: Researchers explored a series of derivatives of (3r, 5r, 7r)-N-Benzyl-N-(((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide, incorporating electron-withdrawing and electron-donating substituents on the Mannich base. These variations included benzylamine, 4-methyl, 4-methoxy, 4-chloro, 2-chloro, 4-fluoro, 3-methoxy, 3,4-dichloro, 4-trifluoromethyl, and 3,5-bistrifluoromethyl derivatives. The study aimed to investigate the impact of these substituents on the compounds' cytotoxicity against the neuroblastoma (SK-N-MC) cell line using the MTT assay. []

    Relevance: These derivatives are structurally analogous to (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide, sharing the core adamantane-1-carboxamide structure. The primary distinction lies in the substituent linked to the nitrogen of the carboxamide group. These derivatives feature modifications on the benzylamine moiety connected to the 2-phenyl-1H-benzo[d]imidazole group, while the main compound has a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl group at that position. This structural resemblance hints at potential overlapping pharmacological characteristics or actions between these derivatives and the primary compound. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound, identified as 20 in the study, is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It demonstrated the ability to significantly increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains after oral administration. Additionally, it showed efficacy in mitigating MK-801-induced episodic memory deficits in a passive avoidance task in rats, supporting its potential therapeutic value in enhancing cognitive function. []

    Relevance: Both this compound and (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide share the presence of a 3-methyl-1H-1,2,4-triazol-1-yl substituent. This structural similarity highlights a potential common mechanism of action or interaction with biological targets that involve this specific substituent. []

Overview

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a compound that has garnered attention for its potential pharmaceutical applications, particularly in the field of antiviral drugs. This compound features a unique structure that combines an adamantane core with a triazole moiety, which is known for its biological activity.

Source and Classification

This compound is classified as a carboxamide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom (N). The presence of the triazole ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound is derived from the synthesis of adamantane derivatives, which are often explored for their antiviral and anticancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves several key steps:

  1. Formation of the Triazole Ring: The initial step often includes the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the triazole structure.
  2. Alkylation: The resulting triazole can then undergo alkylation with 3-methylbutan-2-amine to introduce the butyl chain.
  3. Carboxamide Formation: Finally, the carboxylic acid derivative of adamantane is reacted with the previously synthesized amine to yield the final carboxamide product.

This multi-step synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Molecular Structure Analysis

Molecular Formula and Weight

The molecular formula for this compound is C15H22N4OC_{15}H_{22}N_{4}O, with a molecular weight of approximately 290.36 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide may participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to form the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The nitrogen in the triazole ring can act as a nucleophile in substitution reactions with electrophiles.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol under suitable conditions.

These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide primarily involves its interaction with viral enzymes or receptors. The triazole moiety may inhibit specific enzymes crucial for viral replication, while the adamantane structure may enhance membrane permeability or stability. Detailed studies are required to elucidate specific pathways and interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide include:

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide has potential applications in:

  • Antiviral Drug Development: Explored for efficacy against various viral infections due to its structural features that may inhibit viral replication.
  • Pharmaceutical Research: Used as a lead compound for further modifications aimed at enhancing therapeutic efficacy and reducing side effects.

Properties

CAS Number

2034534-59-1

Product Name

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Molecular Formula

C18H28N4O

Molecular Weight

316.449

InChI

InChI=1S/C18H28N4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)18-6-13-3-14(7-18)5-15(4-13)8-18/h10-16H,3-9H2,1-2H3,(H,21,23)

InChI Key

PRVBSVBBRAJGBQ-UHFFFAOYSA-N

SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.